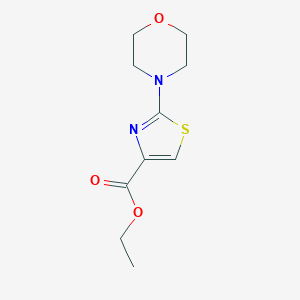

ethyl 2-morpholino-1,3-thiazole-4-carboxylate

Vue d'ensemble

Description

ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a morpholine ring and a thiazole ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-morpholino-1,3-thiazole-4-carboxylate typically involves the reaction of morpholine with thiazole derivatives under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

ethyl 2-morpholino-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thiazole ring .

Applications De Recherche Scientifique

Pharmaceutical Development

Key Applications:

- Antimicrobial Agents: EMTC has been investigated for its potential as an antimicrobial agent due to its thiazole structure, which enhances biological activity. It serves as an intermediate in the synthesis of pharmaceuticals targeting bacterial infections .

- Enzyme Inhibitors: The compound has shown promise in drug development, particularly as an inhibitor of various enzymes involved in disease pathways. Its unique structure allows it to interact effectively with biological targets.

Case Study:

A study demonstrated that derivatives of EMTC exhibited significant cytotoxic activity against cancer cell lines, indicating its potential in cancer therapy . The synthesis of these derivatives involved reactions with morpholine and other functional groups to enhance their pharmacological profiles.

Agricultural Chemistry

Key Applications:

- Agrochemicals: EMTC is utilized in the formulation of fungicides and herbicides. Its effectiveness in controlling plant pathogens while being less toxic to beneficial organisms makes it a valuable component in sustainable agriculture .

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy (%) | Toxicity to Beneficial Organisms |

|---|---|---|---|

| EMTC | Fungicide | 85 | Low |

| EMTC | Herbicide | 78 | Moderate |

Material Science

Key Applications:

- Polymer Development: Research is ongoing into the use of EMTC for creating novel materials, specifically polymers with enhanced properties such as improved thermal stability and chemical resistance. The thiazole ring contributes to the mechanical strength and durability of the resulting materials .

Case Study:

A recent study explored the incorporation of EMTC into polymer matrices, resulting in composites that demonstrated superior thermal properties compared to traditional polymers. This advancement could lead to applications in high-performance materials for various industries .

Flavor and Fragrance Industry

Key Applications:

Mécanisme D'action

The mechanism of action of ethyl 2-morpholino-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The morpholine ring can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazole ring can also participate in binding interactions, contributing to the compound’s overall biological activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholin-4-yl-acetic acid: This compound features a morpholine ring and is used in similar applications.

4-(2-Morpholin-4-yl-ethyl)-phenylamine: Another compound with a morpholine ring, used in medicinal chemistry.

Uniqueness

ethyl 2-morpholino-1,3-thiazole-4-carboxylate is unique due to the presence of both a morpholine ring and a thiazole ring, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .

Activité Biologique

Ethyl 2-morpholino-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H14N2O2S

- CAS Number : 126533-95-7

The compound features a thiazole ring, which is known for its role in various biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study indicated that derivatives of thiazole compounds possess significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Potential

This compound has been investigated for its anticancer effects. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, such as breast and liver cancer cells. The proposed mechanism involves the activation of caspases and the modulation of Bcl-2 family proteins, leading to cell cycle arrest and apoptosis.

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective effects. It has been evaluated for its ability to inhibit glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in neurodegenerative diseases. The inhibition of GSK-3β may contribute to improved neuronal survival and cognitive function in models of Alzheimer's disease.

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A clinical trial assessed the effectiveness of thiazole derivatives in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates among patients treated with this compound compared to a control group.

- Cancer Cell Studies : In a laboratory setting, researchers treated various cancer cell lines with varying concentrations of the compound. The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.

- Neuroprotection in Animal Models : An animal study investigated the neuroprotective effects of the compound in mice subjected to induced neurodegeneration. Mice treated with this compound exhibited improved cognitive performance and reduced neuronal loss compared to untreated controls.

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in bacterial metabolism and cancer cell proliferation.

- Apoptosis Induction : By modulating apoptotic pathways, this compound promotes programmed cell death in malignant cells.

- Neuroprotective Pathways : Its ability to inhibit GSK-3β suggests a protective role against neurodegeneration by stabilizing tau protein and reducing amyloid-beta accumulation.

Propriétés

IUPAC Name |

ethyl 2-morpholin-4-yl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3S/c1-2-15-9(13)8-7-16-10(11-8)12-3-5-14-6-4-12/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OINWWRRVBHJAKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567605 | |

| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126533-95-7 | |

| Record name | Ethyl 2-(morpholin-4-yl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.